Ossirene
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Overview
Description
Ossirene, also known as AS101, is a synthetic tellurium compound with significant immunomodulatory properties. It is primarily recognized for its ability to inhibit interleukin-1 beta converting enzyme, making it a potent inhibitor of interleukin-1 beta.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ossirene is synthesized through a series of chemical reactions involving tellurium compounds. The precise synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the incorporation of tellurium into an organic framework, followed by purification steps to achieve high purity levels .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure consistency and purity. The process typically includes the following steps:
Raw Material Preparation: Sourcing and preparation of high-purity tellurium and other reagents.
Chemical Synthesis: Conducting the chemical reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for purity and potency
Chemical Reactions Analysis
Types of Reactions
Ossirene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of tellurium oxides, while reduction can yield tellurium-containing reduced species .
Scientific Research Applications
Ossirene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes .
Mechanism of Action
Ossirene exerts its effects primarily through the inhibition of interleukin-1 beta converting enzyme. This inhibition prevents the conversion of interleukin-1 beta to its active form, thereby reducing inflammation and modulating immune responses. Additionally, this compound inhibits the phosphorylation of signal transducer and activator of transcription 3 by inhibiting interleukin-10, further contributing to its immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A platinum-based chemotherapy drug with similar immunomodulatory properties.
Tellurium Dioxide: Another tellurium compound with potential therapeutic applications.
Sodium Tellurite: Used in various industrial and research applications
Uniqueness of Ossirene
This compound is unique due to its specific inhibition of interleukin-1 beta converting enzyme and its potent immunomodulatory effects. Unlike other tellurium compounds, this compound has been extensively studied for its therapeutic potential in autoimmune diseases and cancer, making it a promising candidate for further research and development .
Properties
InChI |
InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJLHRGACLEQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Te](O1)(Cl)(Cl)Cl.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl3NO2Te |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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